molecular formula C10H12O4S B15203967 3-(Benzenesulfonylmethyl)oxetan-3-ol

3-(Benzenesulfonylmethyl)oxetan-3-ol

Cat. No.: B15203967
M. Wt: 228.27 g/mol
InChI Key: BAWGBAZOYMVPQP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonylmethyl)oxetan-3-ol is an organic compound characterized by the presence of an oxetane ring substituted with a benzenesulfonylmethyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonylmethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzenesulfonylmethyl-substituted epoxide under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the ring closure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonylmethyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonylmethyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonylmethyl)oxetan-3-ol involves its interaction with molecular targets through its oxetane ring and benzenesulfonylmethyl group. The strained ring structure of oxetane makes it reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules. The benzenesulfonylmethyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonylmethyl)oxetan-3-ol is unique due to the presence of the benzenesulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in medicinal chemistry and material science, offering advantages in terms of stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)oxetan-3-ol

InChI

InChI=1S/C10H12O4S/c11-10(6-14-7-10)8-15(12,13)9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

BAWGBAZOYMVPQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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